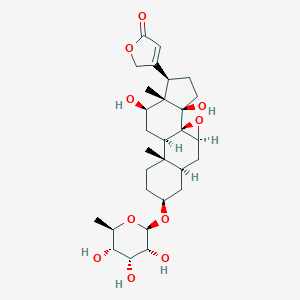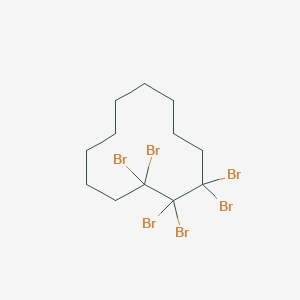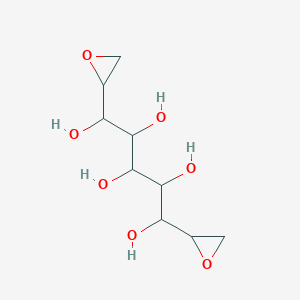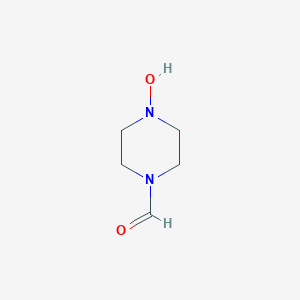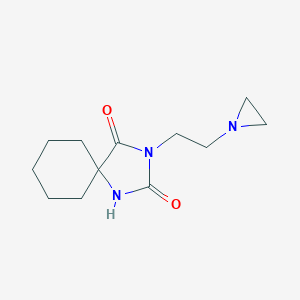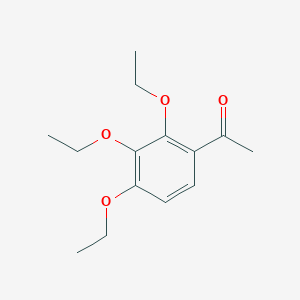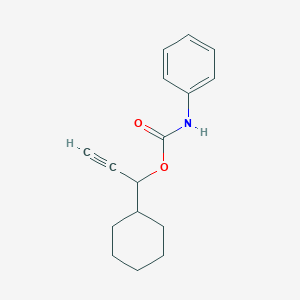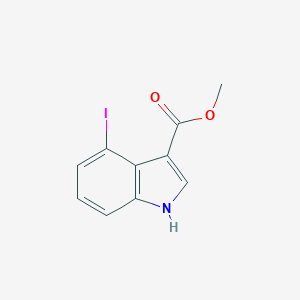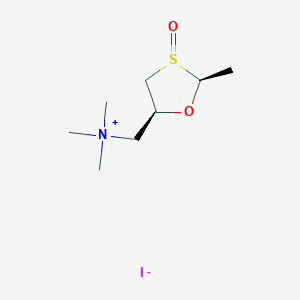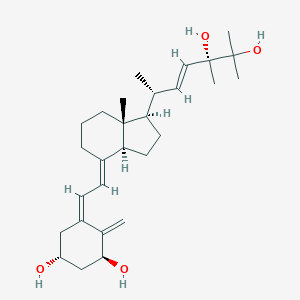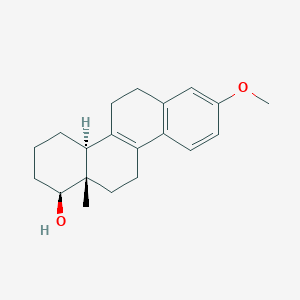
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol, also known as DMCM, is a chemical compound that belongs to the class of tetrahydroisoquinoline alkaloids. It is a synthetic compound that has been used in scientific research for its pharmacological properties. DMCM has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques and Chemical Structures : The compound 1,2,3,4,4a,5,6,11,12,12a-Decahydro-8-methoxy-12a-methyl-1-chrysenol and its derivatives have been synthesized through various chemical processes. Studies like those by (Wang, Wu, & Xia, 2006) and (Kato, Matsumura, Heima, & Yoshikoshi, 1988) have explored synthesis methods and confirmed structures through techniques like X-ray diffraction analysis.
Molecular Structures and Reactions : Papers such as those by (Ajibade & Andrew, 2021) provide insights into the molecular structures of similar compounds and their potential for forming other chemical entities through reactions like Schiff bases reduction.
Photochemical Synthesis and Metabolites : The study of photochemical synthesis as in (Jørgensen & Joensen, 2008) is significant for understanding how certain compounds like chrysenols, closely related to the compound , are formed and processed in biological systems.
Biological and Medicinal Applications
Antibacterial Properties : Research like that by (Zhou et al., 2015) and (Tavman et al., 2009) investigates antibacterial activities of related compounds, indicating potential medicinal uses.
Chemical Reactions and Potential Uses : Studies like those by (D’Auria, Piancatelli, & Scettri, 1980) and (Takeda, Shinagawa, Koizumi, & Yoshii, 1982) detail the chemical reactions involving similar compounds, suggesting their potential applications in synthesizing other complex molecules.
Advanced Materials and Chemical Properties
Spin Interaction and Complex Formation : Research by (Orio et al., 2010) on spin interaction in zinc complexes and Schiff bases offers insights into the chemical properties and potential applications in material science.
Chemical Oxidation and Derivative Formation : Investigations like those by (Kasturi, Charyulu, & Ganeshprasad, 1991) on the oxidation of related compounds provide knowledge on how these chemicals interact and transform under various conditions.
Electrophilic Substitution and Charge Delocalization : The study of substituent effects and charge delocalization in compounds like chrysenium by (Laali, Okazaki, Kumar, & Galembeck, 2001) informs on their reactivity and potential uses in synthesizing more complex structures.
Propriétés
Numéro CAS |
19882-46-3 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
(1S,4aS,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydro-1H-chrysen-1-ol |
InChI |
InChI=1S/C20H26O2/c1-20-11-10-16-15-9-7-14(22-2)12-13(15)6-8-17(16)18(20)4-3-5-19(20)21/h7,9,12,18-19,21H,3-6,8,10-11H2,1-2H3/t18-,19-,20-/m0/s1 |
Clé InChI |
NVNOGUBWHDSNGO-UFYCRDLUSA-N |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC[C@@H]2O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3=C(C1CCCC2O)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3=C(C1CCCC2O)CCC4=C3C=CC(=C4)OC |
Autres numéros CAS |
19882-46-3 |
Synonymes |
(1S,4aR,12aS)-8-methoxy-12a-methyl-2,3,4,4a,5,6,11,12-octahydro-1H-chr ysen-1-ol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





